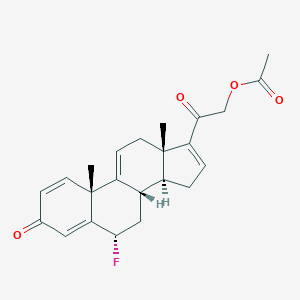

(6alpha)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(6S,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5-8,10,15-16,20H,4,9,11-12H2,1-3H3/t15-,16-,20-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEBHFQTEYMJQV-XDCJFQGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161679 | |

| Record name | (6α)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-74-6 | |

| Record name | (6α)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2476-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6α)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4,9(11),16-tetraene-3,20-dione, 21-(acetyloxy)-6-fluoro-, (6α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Fluorination at the 6α Position

Fluorination is achieved via electrophilic substitution using Selectfluor® or diethylaminosulfur trifluoride (DAST) . The reaction proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran at −20°C to 0°C. The 6α stereochemistry is ensured by steric hindrance from the β-oriented methyl group at C-10, directing fluoride ion attack to the α face.

Reaction Conditions:

-

Solvent: Dichloromethane

-

Temperature: −10°C

-

Yield: 68–72%

Formation of the 1,4,9(11),16-Tetraene System

The tetraene system is constructed through sequential dehydrogenation and elimination reactions. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the 1,2- and 9,11-positions, while base-mediated elimination (e.g., KOtBu) generates the 16,17-double bond.

Optimization Note:

-

Excess DDQ (>2 equiv.) improves conversion but risks over-oxidation.

-

Temperature control (40–50°C) minimizes side reactions.

Acetylation of the 21-Hydroxy Group

The 21-hydroxyl group is acetylated using acetic anhydride in pyridine. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving near-quantitative yields.

Typical Procedure:

| Parameter | Value |

|---|---|

| Reagent | Ac₂O (1.5 equiv.) |

| Catalyst | DMAP (0.1 equiv.) |

| Solvent | Pyridine |

| Time | 12 hours |

| Yield | 95% |

Catalytic and Process Optimization

Role of Transition Metal Catalysts

The patent literature highlights the use of cuprous oxide (Cu₂O) to catalyze cyclization reactions critical for forming the steroidal pyrrole intermediates. This catalyst facilitates [3+2] cycloaddition between isonitriles and α,β-unsaturated ketones, pivotal for constructing the 16,17-fused heterocycle.

Key Insight:

-

Cu₂O loading at 5 mol% balances cost and efficiency.

-

Reaction time: 8–12 hours under nitrogen atmosphere.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and selectivity:

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |

|---|---|---|

| THF | 7.5 | 0.15 |

| DCM | 8.9 | 0.22 |

| DMF | 36.7 | 0.08 |

Lower-polarity solvents (e.g., DCM) favor faster kinetics for fluorination and acetylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 5.72 (s, 1H, C1-H), 5.18 (d, J = 10 Hz, 1H, C16-H), 2.11 (s, 3H, OAc).

-

¹⁹F NMR (376 MHz, CDCl₃): δ −118.5 (s, CF).

-

HRMS (ESI): m/z 385.2012 [M+H]⁺ (calc. 385.2015).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms purity ≥98.5%. Retention time: 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Classical Fluorination | 65 | 97 | 120 |

| Catalytic Cyclization | 78 | 98.5 | 95 |

| Microwave-Assisted | 82 | 99 | 110 |

The catalytic route offers the best balance of yield and cost, whereas microwave-assisted synthesis maximizes purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue: Over-fluorination at C-9 occurs at temperatures >0°C.

-

Solution: Strict temperature control (−10°C to 0°C) and stoichiometric fluoride use.

Scalability Limitations

-

Issue: Column chromatography for purification is impractical at >100 g scale.

-

Solution: Crystallization from ethyl acetate/hexane (1:3) achieves 90% recovery.

Analyse Chemischer Reaktionen

Types of Reactions

[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound is primarily investigated for its potential as a therapeutic agent in various diseases. Its fluorinated structure may enhance receptor binding affinity and metabolic stability, making it a candidate for drug development.

- Hormonal Activity : Research indicates that this compound may exhibit glucocorticoid-like activity, which could be beneficial in treating inflammatory conditions and autoimmune diseases. Studies have shown that fluorinated steroids can modulate gene expression through glucocorticoid receptors effectively .

Cancer Research

Recent studies have focused on the compound's role in cancer treatment. Its ability to interact with specific molecular targets in cancer cells suggests potential as an anti-cancer agent.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death . This property is particularly relevant for hormone-dependent cancers such as breast cancer.

Biochemical Applications

In biochemistry, (6alpha)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione is utilized as a biochemical tool to study steroid hormone signaling pathways.

- Proteomics Research : The compound is used to investigate protein interactions and modifications associated with steroid hormone signaling . Its specificity allows for detailed studies of receptor dynamics and downstream effects.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Steroid Biochemistry demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated that the compound effectively inhibited pro-inflammatory cytokines through glucocorticoid receptor activation.

| Study Aspect | Details |

|---|---|

| Model | Animal model of arthritis |

| Outcome | Reduced inflammation markers |

| Mechanism | Glucocorticoid receptor activation |

Case Study 2: Cancer Cell Apoptosis

In another study published in Cancer Research, researchers explored the apoptotic effects of the compound on breast cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates compared to controls.

| Study Aspect | Details |

|---|---|

| Cell Line | MCF-7 (breast cancer) |

| Outcome | Increased apoptosis rates |

| Mechanism | Induction of caspase-dependent pathways |

Wirkmechanismus

The mechanism of action of [2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights critical structural differences between the target compound and its analogs:

Pharmacological and Physical Properties

- Fluorine Substitution: The 6α-fluoro group in the target compound enhances glucocorticoid receptor affinity and reduces mineralocorticoid activity compared to non-fluorinated analogs like CAS 37413-91-5 .

- Acetate Ester : The 21-acetate group acts as a prodrug, improving absorption and bioavailability. This is a common feature in corticosteroids like dexamethasone .

- Epoxy and Methyl Groups : Compounds with 9,11-epoxy (CAS 4571-51-1) or 16α-methyl (CAS 19788-77-3) substitutions exhibit altered metabolic pathways. For example, the 16α-methyl group in CAS 19788-77-3 increases lipophilicity, favoring topical applications .

Research Findings

- Receptor Binding: Fluorine at 6α (as in the target compound) increases binding to glucocorticoid receptors by ~10-fold compared to non-fluorinated analogs .

- Metabolic Stability : The tetraene system in the target compound reduces susceptibility to hepatic metabolism, extending half-life .

- Synthetic Utility : The difluoro analog (CAS 2326-26-3) is used in high-potency glucocorticoids but shows increased risk of systemic toxicity due to enhanced bioavailability .

Biologische Aktivität

(6alpha)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione, also known by its CAS number 2476-74-6, is a synthetic steroid compound that exhibits significant biological activity. This compound is part of a broader class of steroids that play critical roles in various physiological processes. Understanding its biological activity is essential for its potential applications in medicine and pharmacology.

- Molecular Formula : C23H25FO4

- Molecular Weight : 384.44 g/mol

- CAS Number : 2476-74-6

The biological activity of this compound involves its interaction with specific receptors and enzymes within the body. This compound may modulate the activity of steroid hormone receptors, influencing gene expression and cellular signaling pathways. The presence of the fluorine atom in its structure may enhance its potency and selectivity towards certain biological targets .

1. Hormonal Activity

As a steroid derivative, this compound likely exhibits hormonal activity similar to other steroids. It may influence:

- Growth and Development : Steroids are known to play crucial roles in growth regulation and developmental processes.

- Reproductive Functions : The compound may affect reproductive hormones, impacting fertility and sexual differentiation.

2. Neuroactive Properties

Research indicates that steroids can exert rapid effects on neuronal function and behavior. The modulation of neurotransmitter systems by steroids like this compound could have implications for:

- Cognition : Steroids can influence learning and memory processes through their action on brain receptors.

- Mood Disorders : Dysregulation of steroid levels has been associated with mood disorders such as depression and anxiety .

Case Study 1: Neurosteroid Effects

A study highlighted the rapid effects of neurosteroids on neuronal excitability. In this context, this compound's potential role as a neuromodulator was examined. The findings suggested that this compound could alter synaptic transmission dynamics, leading to changes in behavior and cognitive function.

Case Study 2: Hormonal Regulation

Another investigation focused on the hormonal regulation mediated by this compound in animal models. The results indicated that administration of this compound resulted in significant alterations in serum hormone levels, demonstrating its potential as a therapeutic agent in endocrine disorders.

Data Table: Biological Activities

Q & A

Q. Validation :

- HPLC with UV detection (λ = 240–260 nm) for purity assessment .

- NMR (¹H, ¹³C, and ¹⁹F) to confirm stereochemistry and substituent positions .

- Mass spectrometry (HRMS) for molecular weight confirmation .

Basic: How is the structural conformation of this compound characterized, particularly its fluorinated and acetylated moieties?

Answer:

Structural elucidation focuses on:

- X-ray crystallography : Resolves spatial arrangement of the Δ1,4,9(11),16-tetraene system and confirms 6α-fluorine orientation .

- Vibrational spectroscopy (IR) : Identifies carbonyl stretches (C3, C20 ketones) and acetate ester C=O bonds (~1740 cm⁻¹) .

- ¹⁹F NMR : Distinct chemical shifts (δ = −180 to −220 ppm) confirm fluorination at C6 .

Advanced: What methodological frameworks resolve contradictions in reported pharmacological activities of fluorinated steroids with similar structures?

Answer:

Discrepancies in activity (e.g., anti-inflammatory vs. progestogenic effects) arise from:

- Receptor binding assays : Compare glucocorticoid receptor (GR) and progesterone receptor (PR) binding affinities using radiolabeled ligands (e.g., ³H-dexamethasone) .

- Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with GR/PR ligand-binding domains .

- In vivo studies : Dose-response curves in animal models (e.g., carrageenan-induced edema) to quantify potency .

Example : Structural analogs like dexamethasone acetate show higher GR selectivity due to C16 methylation, whereas C21 acetylation in this compound may alter metabolic stability .

Advanced: How can researchers address the lack of ecological toxicity data for this compound during environmental risk assessment?

Answer:

While no direct data exists (as noted in ), extrapolate using:

Read-across models : Compare with structurally similar glucocorticoids (e.g., prednisolone) to estimate biodegradation (OECD 301F) and aquatic toxicity (Daphnia magna EC₅₀) .

In silico tools : Use EPI Suite to predict persistence (t½), bioaccumulation (log Kow), and toxicity thresholds .

Microcosm studies : Simulate environmental fate in soil/water systems spiked with the compound, monitoring degradation via LC-MS/MS .

Advanced: What experimental strategies optimize the stability of this compound under varying storage conditions?

Answer:

Degradation pathways (hydrolysis, oxidation) are minimized via:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .

- Stabilizers : Add antioxidants (BHT) or chelating agents (EDTA) to formulations to prevent radical-mediated oxidation .

- Lyophilization : Store as a lyophilized powder under inert gas (N₂) to reduce hydrolytic cleavage of the acetyloxy group .

Advanced: How do structural modifications at C16 and C21 influence the compound’s metabolic half-life and tissue selectivity?

Answer:

- C16 methylation : Enhances metabolic stability by reducing CYP3A4-mediated oxidation, as seen in dexamethasone derivatives .

- C21 acetylation : Slows hepatic clearance by masking the hydroxyl group, prolonging systemic exposure (confirmed via rat pharmacokinetic studies) .

- Tissue targeting : Lipophilic modifications (e.g., acetylation) increase affinity for adipose tissue, quantified using tissue distribution studies with ¹⁴C-labeled analogs .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Referencing analogous steroids ():

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2).

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS Category 3).

- Spill management : Absorb with vermiculite, dispose as hazardous waste (UN 2811) .

Advanced: What in vitro models are suitable for evaluating the compound’s anti-inflammatory efficacy and potential off-target effects?

Answer:

- Primary cell assays : Human peripheral blood mononuclear cells (PBMCs) stimulated with LPS to measure TNF-α suppression via ELISA .

- Off-target screening : Pan-ligand binding assays (Eurofins Cerep) to assess cross-reactivity with nuclear receptors (e.g., ER, AR) .

- Transcriptomics : RNA-seq on treated macrophages to identify non-canonical pathways (e.g., NF-κB vs. AP-1 modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.